molecular formula C16H12ClNO2 B14420514 7-(Benzyloxy)-1H-indole-2-carbonyl chloride CAS No. 84639-24-7

7-(Benzyloxy)-1H-indole-2-carbonyl chloride

Cat. No.: B14420514
CAS No.: 84639-24-7
M. Wt: 285.72 g/mol
InChI Key: FYNZRYIQOOMYJG-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-1H-indole-2-carbonyl chloride: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The compound features a benzyloxy group attached to the seventh position of the indole ring and a carbonyl chloride group at the second position. This unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-1H-indole-2-carbonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-(Benzyloxy)-1H-indole. This can be achieved by reacting 7-hydroxyindole with benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of Carbonyl Chloride: The 7-(Benzyloxy)-1H-indole is then treated with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to introduce the carbonyl chloride group at the second position of the indole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The carbonyl chloride group in 7-(Benzyloxy)-1H-indole-2-carbonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions. For example, oxidation with reagents like potassium permanganate can lead to the formation of indole-2-carboxylic acid derivatives.

    Coupling Reactions: The benzyloxy group can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

    Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2): for chlorination.

    Potassium carbonate (K2CO3): as a base for the initial benzylation step.

    Palladium catalysts: for coupling reactions.

Major Products:

    Amides, esters, and thioesters: from nucleophilic substitution.

    Indole-2-carboxylic acid derivatives: from oxidation reactions.

    Biaryl compounds: from coupling reactions.

Scientific Research Applications

Chemistry: 7-(Benzyloxy)-1H-indole-2-carbonyl chloride is used as an intermediate in the synthesis of various indole-based compounds

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties. Researchers investigate the compound for its ability to modulate biological pathways and target specific enzymes or receptors.

Industry: The compound finds applications in the pharmaceutical industry for the development of new drugs. It is also used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-1H-indole-2-carbonyl chloride depends on its specific application and the target molecule it interacts with. Generally, the compound can act as an electrophile due to the presence of the carbonyl chloride group, facilitating the formation of covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to the inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

    7-Hydroxy-1H-indole-2-carbonyl chloride: Lacks the benzyloxy group, which may result in different reactivity and biological activity.

    7-(Methoxy)-1H-indole-2-carbonyl chloride: Contains a methoxy group instead of a benzyloxy group, potentially affecting its chemical properties and applications.

    7-(Benzyloxy)-1H-indole-3-carbonyl chloride: The carbonyl chloride group is at the third position, which may influence its reactivity and interaction with biological targets.

Uniqueness: The presence of both the benzyloxy group and the carbonyl chloride group at specific positions on the indole ring makes 7-(Benzyloxy)-1H-indole-2-carbonyl chloride a unique compound with distinct chemical properties. This structural arrangement allows for targeted modifications and the development of novel compounds with desired biological activities.

Properties

CAS No.

84639-24-7

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

IUPAC Name

7-phenylmethoxy-1H-indole-2-carbonyl chloride

InChI

InChI=1S/C16H12ClNO2/c17-16(19)13-9-12-7-4-8-14(15(12)18-13)20-10-11-5-2-1-3-6-11/h1-9,18H,10H2

InChI Key

FYNZRYIQOOMYJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NC(=C3)C(=O)Cl

Origin of Product

United States

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